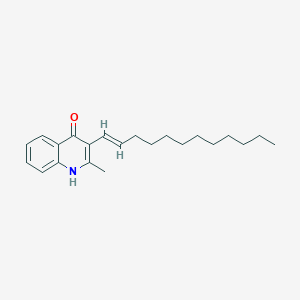![molecular formula C11H11F2NOS B14646804 N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide CAS No. 54350-65-1](/img/structure/B14646804.png)
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is a chemical compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a 2-methylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide typically involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with 2-methylprop-2-enoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dimethylbenzamide
Uniqueness
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of a difluoromethylsulfanyl group and a 2-methylprop-2-enamide moiety. These features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
54350-65-1 |
|---|---|
Molekularformel |
C11H11F2NOS |
Molekulargewicht |
243.27 g/mol |
IUPAC-Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H11F2NOS/c1-7(2)10(15)14-8-3-5-9(6-4-8)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15) |
InChI-Schlüssel |
HIYMTLRWIJJWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


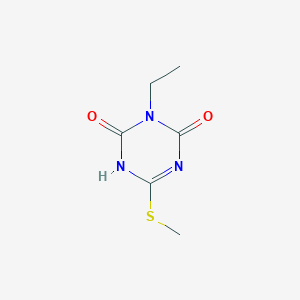
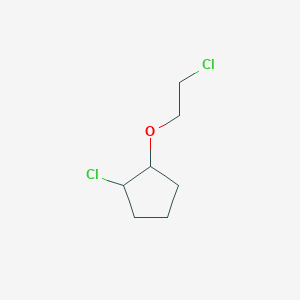
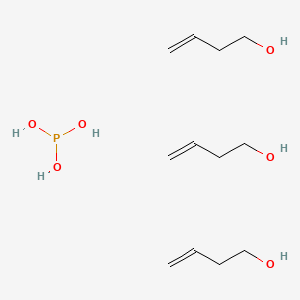
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
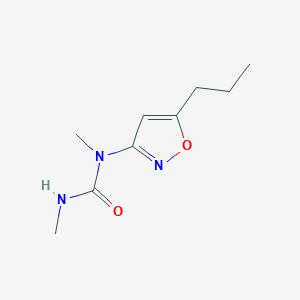
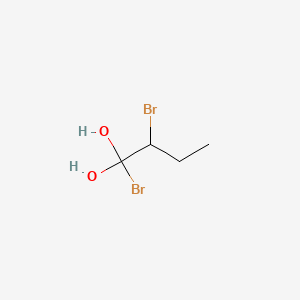
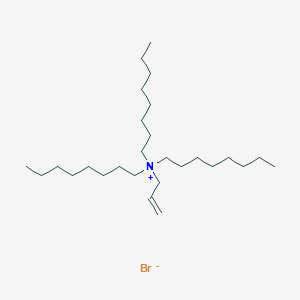
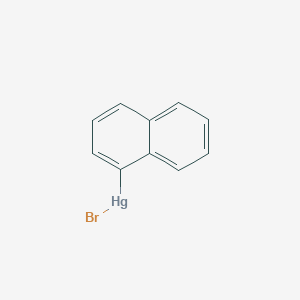
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

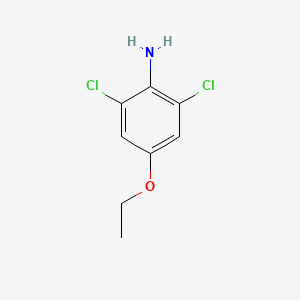
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

